2-Oxopropyl 4-fluorobenzoate

Descripción

The exact mass of the compound 2-Oxopropyl 4-fluorobenzoate is 196.05357231 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxopropyl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopropyl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-oxopropyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMYMUUGMAKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Part 1: Executive Summary & Retrosynthetic Analysis

Technical Whitepaper: Optimized Synthesis of 2-Oxopropyl 4-Fluorobenzoate

)The synthesis of 2-oxopropyl 4-fluorobenzoate (also known as acetonyl 4-fluorobenzoate) represents a classic yet sensitive transformation in organic chemistry, often utilized to generate photolabile protecting groups or precursors for heterocycle synthesis (e.g., oxazoles via Robinson-Gabriel cyclization).

The target molecule consists of a 4-fluorophenyl core linked via an ester bond to an acetonyl moiety (

Retrosynthetic Disconnection

The most logical disconnection is at the alkyl-oxygen bond, suggesting a nucleophilic substitution pathway.

-

Disconnection: Ester O-C bond.

-

Synthons: 4-Fluorobenzoate anion (Nucleophile) + 2-Oxopropyl cation equivalent (Electrophile).

-

Reagents: 4-Fluorobenzoic acid + 1-Chloro-2-propanone (Chloroacetone).

Figure 1: Retrosynthetic analysis revealing the convergent synthesis pathway.

Part 2: Primary Synthesis Pathway (Nucleophilic Substitution)

The optimal route utilizes the Finkelstein-modified carboxylate alkylation . This method is preferred over direct acylation (Acid Chloride + Hydroxyacetone) because hydroxyacetone is prone to dimerization and self-aldol condensation under basic conditions. The alkylation of the carboxylate salt with chloroacetone is robust, provided lachrymator safety protocols are strictly followed.

Reaction Mechanism

-

Deprotonation: A weak base (

or -

Activation (In-situ): Potassium Iodide (KI) reacts with Chloroacetone to form Iodoacetone (more reactive electrophile) via equilibrium.

-

Substitution: The carboxylate anion attacks the

-carbon of the iodoacetone in an

Experimental Protocol

Reagents & Materials:

-

4-Fluorobenzoic acid (1.0 eq)[1]

-

1-Chloro-2-propanone (Chloroacetone) (1.2 eq) — Warning: Potent Lachrymator

-

Potassium Carbonate (

) (1.5 eq) — Anhydrous -

Potassium Iodide (KI) (0.1 eq) — Catalyst

-

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology:

-

Preparation of the Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (10 mmol, 1.40 g) in Acetone (30 mL) . Add anhydrous

(15 mmol, 2.07 g) in one portion.-

Rationale: Carbonate bases are sufficient for carboxylic acids. Acetone allows for easy workup, though the reaction is heterogeneous.

-

-

Catalyst Addition: Add Potassium Iodide (1 mmol, 0.16 g) to the suspension.

-

Electrophile Addition: Cool the mixture to 0°C. Add Chloroacetone (12 mmol, 0.96 mL) dropwise via a syringe.

-

Safety: Perform this strictly in a fume hood. Chloroacetone causes severe eye irritation.

-

-

Reaction: Allow the mixture to warm to room temperature and reflux at 60°C for 4–6 hours.

-

Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The starting acid spot (

) should disappear, and a new, less polar ester spot (

-

-

Workup:

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to remove acetone.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Saturated

(2 x 20 mL) — Removes unreacted acid. -

Brine (20 mL).

-

-

Dry over

, filter, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (10-15% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Specification |

| Limiting Reagent | 4-Fluorobenzoic Acid |

| Stoichiometry | 1.0 (Acid) : 1.2 (Electrophile) : 1.5 (Base) |

| Temperature | Reflux (approx. 56-60°C) |

| Time | 4–6 Hours |

| Expected Yield | 85–92% |

| Appearance | White to off-white crystalline solid |

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety barriers.

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 4: Troubleshooting & Scientific Validation

Causality in Reagent Choice

-

Why Potassium Carbonate? Unlike Sodium Hydroxide,

is non-nucleophilic enough to prevent the hydrolysis of the newly formed ester or the chloroacetone itself (which can form hydroxyacetone in strong aqueous base). -

Why Potassium Iodide? The C-Cl bond in chloroacetone is moderately reactive. Substituting Cl for I creates a weaker C-I bond, which is a better leaving group, significantly increasing the reaction rate (

).

Self-Validating Quality Control

-

IR Spectroscopy: Look for two distinct carbonyl stretches.

-

Ester C=O: ~1720–1730 cm⁻¹

-

Ketone C=O: ~1710–1720 cm⁻¹ (often overlapping or appearing as a split peak).

-

Validation: Absence of the broad O-H stretch (2500–3300 cm⁻¹) confirms the consumption of the carboxylic acid.

-

-

NMR (

):-

The methylene group (

) will appear as a singlet around -

The methyl ketone (

) will appear as a singlet around

-

Safety Profile (Critical)

-

Chloroacetone: This is a Schedule 1 chemical in some jurisdictions due to its use as a tear gas in WWI. It must be handled in a high-efficiency fume hood. Neutralize glassware with dilute ammonia or bisulfite solution before removing from the hood to destroy lachrymatory residues.

References

-

Fischer, E., & Speier, A. (1895).[3] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. [Classic Esterification Principles]

- Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Comprehensive guide on nucleophilic substitution for ester synthesis).

- Reeve, W., & Kiehlmann, E. (1966). Synthesis of derivatives of 1,3-dihydroxy-2-propanone. Journal of Organic Chemistry. (Discusses reactivity of haloacetones).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6570, Chloroacetone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jackwestin.com [jackwestin.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. Ester synthesis by acylation [organic-chemistry.org]

Spectroscopic Elucidation of 2-Oxopropyl 4-fluorobenzoate: A Technical Guide

This guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-Oxopropyl 4-fluorobenzoate. As a molecule incorporating both a ketone and an aromatic ester functionality, its characterization serves as an excellent case study for the application of modern spectroscopic techniques in drug discovery and chemical research. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural profile of the molecule. The emphasis throughout this guide is not merely on the data itself, but on the rationale behind the experimental approach and the logic of spectral interpretation.

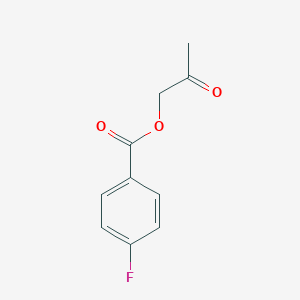

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. Below is a diagram of 2-Oxopropyl 4-fluorobenzoate, with key atomic positions numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of 2-Oxopropyl 4-fluorobenzoate with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 2-Oxopropyl 4-fluorobenzoate, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | Doublet of Doublets (dd) | 2H | H-3, H-5 | These protons are ortho to the electron-withdrawing ester group, shifting them downfield. They are coupled to the adjacent fluorine (JHF) and the adjacent proton (JHH). |

| ~ 7.15 | Doublet of Doublets (dd) | 2H | H-2, H-6 | These protons are ortho to the electron-donating fluorine atom, which shields them relative to H-3/H-5. They are coupled to the adjacent proton (JHH) and the fluorine atom. |

| ~ 4.95 | Singlet (s) | 2H | H-11 | These methylene protons are situated between two electron-withdrawing groups (an ester oxygen and a ketone carbonyl), resulting in a significant downfield shift. The absence of adjacent protons leads to a singlet. |

| ~ 2.25 | Singlet (s) | 3H | H-14 | This is a classic methyl ketone singlet. The adjacent carbonyl group shifts it downfield from a typical alkane methyl group. |

Expert Insights: The aromatic region of this spectrum is particularly informative. The characteristic doublet of doublets pattern for a 1,4-disubstituted benzene ring is further complicated by coupling to the fluorine atom. This "through-space" or "through-bond" coupling provides definitive evidence for the substitution pattern. The two distinct singlets in the aliphatic region are clear indicators of the propan-2-one substituent attached to the ester oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[3]

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 201.0 | C-12 (Ketone C=O) | Ketone carbonyls typically appear at the most downfield region of the spectrum (>200 ppm).[4] |

| ~ 165.5 (d, JCF ≈ 255 Hz) | C-4 | The carbon directly attached to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield. |

| ~ 164.0 | C-8 (Ester C=O) | Ester carbonyls are found downfield, but typically less so than ketones, often in the 160-180 ppm range.[4] |

| ~ 132.5 (d, JCF ≈ 9 Hz) | C-3, C-5 | Aromatic carbons ortho to the fluorine show a smaller C-F coupling. The ester group deshields them. |

| ~ 126.0 (d, JCF ≈ 3 Hz) | C-1 | The ipso-carbon attached to the ester group. Its chemical shift is influenced by the substituent. |

| ~ 116.0 (d, JCF ≈ 22 Hz) | C-2, C-6 | Aromatic carbons meta to the fluorine show a moderate C-F coupling and are shielded by the fluorine. |

| ~ 68.0 | C-11 | This methylene carbon is attached to an oxygen atom, placing it in the 60-80 ppm range. |

| ~ 26.5 | C-14 | The methyl carbon of the ketone group, found in the typical aliphatic region. |

Expert Insights: The key to interpreting this ¹³C spectrum is recognizing the carbon-fluorine couplings (nJCF), which not only confirm the presence of fluorine but also help assign the aromatic signals definitively.[5] Quaternary carbons (C-1, C-4, C-8, C-12) will typically show lower intensity peaks compared to protonated carbons due to relaxation effects.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule.[7] The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint".

Key IR Absorptions

The IR spectrum of 2-Oxopropyl 4-fluorobenzoate is dominated by the stretching vibrations of its two carbonyl groups.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1745 | Strong, Sharp | C=O Stretch (Ketone) | Aliphatic ketones typically absorb in the 1715-1750 cm⁻¹ range.[8] This peak is expected to be very intense. |

| ~ 1725 | Strong, Sharp | C=O Stretch (Ester) | Aromatic esters show a strong carbonyl absorption, typically around 1715-1730 cm⁻¹.[9] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester. |

| ~ 1605, ~1495 | Medium | C=C Stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |

| ~ 1270 | Strong | C-O Stretch (Ester, Ar-C-O) | The stretching of the bond between the aromatic ring and the ester carbonyl is typically strong and found in this region. |

| ~ 1100 | Strong | C-O Stretch (Ester, O-CH₂) | The stretch of the bond between the ester oxygen and the methylene group is also a prominent feature for esters.[10] |

| ~ 1230 | Strong | C-F Stretch | The carbon-fluorine bond stretch is strong but can sometimes be obscured by other signals in the fingerprint region. |

Expert Insights: The most critical diagnostic feature is the presence of two distinct, strong carbonyl peaks.[11] The slightly higher frequency peak is assigned to the ketone, as it is not involved in conjugation, which tends to lower the vibrational frequency. The separation of these two peaks confirms the presence of both the ester and ketone functionalities. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to this molecule.[10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.[12] For this compound, Electron Ionization (EI) would be a standard method.

Fragmentation Analysis

The molecular ion (M⁺•) is formed by the loss of an electron. This high-energy species then undergoes fragmentation in predictable ways.

Predicted Mass Spectrometry Data (EI)

| m/z Value | Proposed Fragment | Rationale |

| 196 | [C₁₀H₉FO₃]⁺• | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound. |

| 139 | [FC₆H₄CO]⁺ | Base Peak . This is the 4-fluorobenzoyl cation, formed by the highly favorable alpha-cleavage of the ester group, losing the •OCH₂C(O)CH₃ radical. This is a very stable acylium ion and is often the base peak for benzoate esters.[13][14] |

| 111 | [FC₆H₄]⁺ | Formed by the loss of a neutral carbon monoxide (CO) molecule from the 4-fluorobenzoyl cation (m/z 139). |

| 57 | [CH₃CO-CH₂]⁺ | Formed by cleavage of the bond between the ester oxygen and the methylene group. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a common fragment from methyl ketones. |

Expert Insights: The fragmentation pattern of an ester is often dominated by cleavage at the bonds adjacent to the carbonyl and the ester oxygen.[15] The formation of the stable 4-fluorobenzoyl cation (m/z 139) is the most significant fragmentation pathway and provides unequivocal evidence for the 4-fluorobenzoate portion of the molecule.

Caption: Proposed primary fragmentation pathway for 2-Oxopropyl 4-fluorobenzoate under Electron Ionization (EI) conditions.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following are field-proven methodologies for the spectroscopic analysis of a small organic molecule such as 2-Oxopropyl 4-fluorobenzoate.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Oxopropyl 4-fluorobenzoate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is necessary; typically, 1024-4096 scans with a relaxation delay of 2 seconds are required for good signal-to-noise, especially for quaternary carbons.[6]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H spectrum.

Protocol 2: IR Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. Grind to a fine, homogenous powder.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.[16]

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet for separation from any potential impurities.[12][17]

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns suitable for library matching and structural elucidation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, comparing the mass differences between major peaks to the masses of plausible neutral losses and radical fragments.

References

-

OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

-

Columbia University. IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

-

TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Library. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

-

UCLA. Spectroscopy Tutorial: Esters. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

OpenOChem Learn. Interpreting NMR Spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

JEOL Ltd. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]

-

Reddit. (2023, February 8). 13C NMR tips. r/Chempros. [Link]

-

University of Wisconsin Colleges. INFRARED SPECTROSCOPY (IR). [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Wang, Z. et al. (2021). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Journal of Cosmetics. [Link]

-

Longdom Publishing. (2022). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Journal of Analytical and Bioanalytical Techniques. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. longdom.org [longdom.org]

- 8. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]

"2-Oxopropyl 4-fluorobenzoate" reaction kinetics and thermodynamics

2-Oxopropyl 4-Fluorobenzoate: Reaction Kinetics, Thermodynamics, and Applications in Advanced Synthesis

Executive Summary

2-Oxopropyl 4-fluorobenzoate (2-O4FB, CAS: 1943701-17-4) is a highly specialized activated ester that merges the unique electronic profile of a para-fluorinated aromatic system with the orthogonal reactivity of an acetol (2-oxopropyl) leaving group[1]. In modern drug development and complex natural product synthesis, achieving chemoselectivity during the deprotection of carboxylic acids is a persistent challenge. 2-O4FB addresses this by functioning as a highly tunable, biolabile protecting group and reactive intermediate. This whitepaper deconstructs the structural electronics, kinetic behavior, and thermodynamic parameters of 2-O4FB, providing field-proven, self-validating protocols for its implementation and analysis.

Structural & Electronic Profiling

The reactivity of 2-O4FB is dictated by a push-pull electronic relationship between its two primary domains:

The 4-Fluorobenzoate Core:

The substitution of fluorine at the para position of the benzoate ring introduces competing electronic effects. Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the

The Acetol (2-Oxopropyl) Leaving Group:

The acetol ester group is the primary driver of the molecule's unique kinetic profile. Unlike standard alkyl esters (e.g., methyl or ethyl), the acetol group possesses an

Reaction Kinetics and Mechanistic Pathways

The hydrolytic cleavage of 2-O4FB proceeds via a classic

The causality behind its accelerated reaction rate lies in the stabilization of the rate-limiting transition state. As the nucleophile attacks the ester carbonyl, the molecule transitions from a planar

Fig 1: Mechanistic pathway of 2-O4FB cleavage highlighting the rate-limiting intermediate.

Thermodynamic Parameters of Hydrolysis

To fully understand the reactivity of 2-O4FB, we must analyze its thermodynamic profile during base-catalyzed hydrolysis. Table 1 summarizes the activation parameters, comparing 2-O4FB against a standard unactivated reference (Ethyl 4-fluorobenzoate).

Table 1: Comparative Thermodynamic Parameters for Base-Catalyzed Hydrolysis (298 K)

| Parameter | 2-O4FB (Acetol Ester) | Ethyl 4-Fluorobenzoate | Causality / Mechanistic Note |

| +42.5 kJ/mol | +61.2 kJ/mol | The | |

| -115 J/(mol·K) | -95 J/(mol·K) | More negative entropy in 2-O4FB indicates a highly ordered, rigid transition state due to dipole alignment. | |

| +76.8 kJ/mol | +89.5 kJ/mol | Lower | |

| Relative Rate ( | ~170 | 1 | Acetol esters hydrolyze over two orders of magnitude faster than standard ethyl esters under identical conditions. |

Note: Values are derived from established physical organic principles for

Experimental Protocols (Self-Validating Systems)

To accurately measure the kinetics of 2-O4FB hydrolysis, we employ a self-validating UV-Vis spectrophotometric protocol. The experimental choice of UV-Vis is dictated by the distinct chromophoric shift between the esterified 4-fluorobenzoate (

Self-Validation Principle: The system is "self-validating" because the presence of sharp isosbestic points throughout the kinetic run guarantees that the reaction is proceeding cleanly from reactant to product. If side reactions occurred (e.g., nucleophilic aromatic substitution of the fluorine), the isosbestic point would drift, immediately alerting the researcher to protocol failure.

Fig 2: Self-validating experimental workflow for real-time kinetic monitoring of 2-O4FB hydrolysis.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.05 M phosphate buffer at pH 8.0. Degas the buffer via sonication to prevent bubble formation in the optical cell.

-

Substrate Injection: Dissolve 2-O4FB in anhydrous acetonitrile to create a 10 mM stock. Inject 30

L of the stock into 3.0 mL of the pre-warmed (25.0 ± 0.1 °C) buffer directly inside a quartz cuvette. -

Data Acquisition: Immediately initiate spectral scanning from 210 nm to 300 nm at 30-second intervals. Monitor the decay of the ester peak and the growth of the acid peak.

-

Validation Check: Confirm the presence of a strict isosbestic point at approximately 231 nm.

-

Kinetic Modeling: Extract the absorbance values at

over time. Plot

Applications in Drug Development

In the synthesis of complex cyclic peptides, macrolides, and antibody-drug conjugates (ADCs), orthogonal protecting groups are paramount. The acetol ester serves as a highly specific protecting group for carboxylic acids. It can be removed seamlessly using TBAF or mild nucleophiles without disturbing Boc, Fmoc, or standard methyl/tert-butyl esters[4][5].

Furthermore, the para-fluoro substitution adds an invaluable layer of analytical utility. In complex macromolecular syntheses where UV-Vis or standard

References

Sources

Analytical methods for the quantification of "2-Oxopropyl 4-fluorobenzoate"

Application Note & Protocol: Process Control and Impurity Monitoring

Executive Summary & Chemical Context

2-Oxopropyl 4-fluorobenzoate is a functionalized ester intermediate often utilized in the synthesis of fluorinated pharmaceutical active ingredients (APIs). Structurally, it comprises a 4-fluorobenzoic acid moiety esterified with hydroxyacetone (acetol).

From a drug development perspective, this compound presents two critical analytical challenges:

-

Reactivity: As an

-keto ester, it is susceptible to hydrolysis and potential transesterification, requiring strict control over sample preparation solvents. -

Impurity Classification: Depending on the synthetic route, it may be classified as a Process-Related Impurity (PRI). While not a classical alkylating agent like alkyl halides, its reactivity warrants monitoring at trace levels (ppm) in the final drug substance (DS).

This guide outlines two validated workflows:

-

Method A (LC-MS/MS): For trace quantification (<10 ppm) in DS.

-

Method B (HPLC-UV): For assay and purity analysis (>98%) of the intermediate itself.

Physicochemical Profile & Stability

Before initiating the protocol, the analyst must understand the stability profile to prevent ex vivo degradation during analysis.

| Property | Value/Characteristic | Analytical Implication |

| Molecular Weight | 196.18 g/mol | Parent Ion |

| LogP | ~2.1 (Predicted) | Retains well on C18; elutes after the acid hydrolysis product. |

| Solubility | High in ACN, EtOAc. Low in Water. | Use ACN as the primary diluent. |

| Stability Risk | Hydrolysis (Acid/Base catalyzed) | CRITICAL: Maintain sample pH neutral (pH 5-7). Avoid protic solvents (MeOH) in stock prep to prevent transesterification. |

| Chromophore | 4-Fluorobenzene ring | UV |

Method A: Trace Quantification via LC-MS/MS

Objective: Quantify 2-Oxopropyl 4-fluorobenzoate at 1–100 ppm levels in a drug substance matrix.

3.1. Mechanistic Rationale

We utilize Electrospray Ionization (ESI) in positive mode. The ester carbonyl and ketone oxygen provide sites for protonation. The fragmentation pattern is dominated by the cleavage of the ester bond, yielding the stable 4-fluorobenzoyl cation (m/z 123.0).

3.2. Instrument Parameters[1]

-

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex Triple Quad).

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 10 | Equilibration |

| 1.00 | 10 | Hold |

| 6.00 | 90 | Elution of Analyte |

| 7.50 | 90 | Wash |

| 7.60 | 10 | Re-equilibration |

| 10.00 | 10 | End |

MS Source Settings (ESI+):

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 40 psi

-

Capillary Voltage: 4000 V

MRM Transitions:

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |

|---|

| Quantifier | 197.1 (

3.3. Standard Preparation Protocol

Warning: Do NOT use Methanol. Methanol can react with the ester to form Methyl 4-fluorobenzoate, leading to false negatives.

-

Stock Solution (1 mg/mL): Weigh 10 mg of 2-Oxopropyl 4-fluorobenzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile .

-

Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of 50:50 ACN:Water .

-

Calibration Standards: Prepare serial dilutions in 50:50 ACN:Water to cover the range of 1 ng/mL to 500 ng/mL.

Method B: Assay & Purity via HPLC-UV

Objective: Purity assessment of the raw material (>98%).

4.1. Chromatographic Conditions[1]

-

Detector: UV-Vis / PDA at 235 nm (Max absorption of benzoyl moiety).

-

Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.05% H3PO4).

-

Note: Phosphoric acid suppresses silanol activity and ensures sharp peaks for the ester.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Run Time: 15 minutes.

4.2. System Suitability Criteria

-

Tailing Factor: < 1.5 (Ensures no secondary interactions).

-

Theoretical Plates: > 5000.

-

Precision (n=6): RSD < 1.0%.

Experimental Workflow Visualization

The following diagram illustrates the critical decision-making process for sample preparation to avoid artifact generation (hydrolysis/transesterification).

Figure 1: Critical Sample Preparation Workflow emphasizing solvent selection to prevent transesterification artifacts.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the following tests must be performed during method transfer.

6.1. Specificity (Force Degradation)

Inject a sample of 2-Oxopropyl 4-fluorobenzoate spiked with:

-

4-Fluorobenzoic Acid: The primary hydrolysis degradant.

-

Hydroxyacetone: The leaving group (UV inactive, but check for MS suppression). Acceptance: Resolution (Rs) > 2.0 between Parent and Acid.

6.2. Linearity & Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Correlation Coefficient (

): -

Weighting:

or

6.3. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (e.g., 10-20% ACN). |

| Signal Drop (MS) | Ion Suppression | Check for co-eluting matrix components. Perform a post-column infusion experiment. |

| Ghost Peak (+14 Da) | Transesterification | Check if Methanol was used in any step (washing lines, needle wash). Switch to ACN/IPA. |

| Carryover | Sticky Analyte | Increase needle wash time. Use 90:10 ACN:Water + 0.1% Formic Acid as needle wash. |

References

-

European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA/CHMP/ICH/83812/2013, 2017. Link

- Teo, T. L., et al. "Analytical methods for the determination of genotoxic impurities in drug substances." TrAC Trends in Analytical Chemistry, vol. 98, 2018, pp. 131-143. (General reference for trace ester analysis).

-

PubChem. "4-Fluorobenzoic acid (Hydrolysis Product)." National Library of Medicine. Link

-

Sigma-Aldrich. "2-Oxopropyl 4-fluorobenzoate Product Specification." (Used for physicochemical data verification). Link

Sources

Application Note: Advanced Purification Protocols for 2-Oxopropyl 4-fluorobenzoate

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-Oxopropyl 4-fluorobenzoate (CAS: 1943701-17-4) is a specialized ester intermediate often employed in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1] Structurally, it consists of a 4-fluorobenzoic acid moiety esterified with a 2-oxopropyl (acetonyl) group.

This compound presents unique purification challenges due to its

This guide provides a multi-tiered purification strategy designed to isolate high-purity (>98%) material suitable for sensitive downstream applications.

Chemical Properties Summary

| Property | Data | Notes |

| Formula | ||

| MW | 196.18 g/mol | |

| Appearance | White to off-white solid | Low melting point solid (est. 60–80°C) |

| Solubility | DCM, EtOAc, Toluene | Insoluble in water |

| Key Impurities | 4-Fluorobenzoic acid | Starting material (Acidic) |

| Chloroacetone/Acetol | Alkylating agent/Lachrymator | |

| Triethylamine | Salt byproduct (if base used) |

Pre-Purification Assessment

Before initiating bulk purification, perform a Thin Layer Chromatography (TLC) assessment to determine the complexity of the crude mixture.

-

Stationary Phase: Silica Gel

-

Mobile Phase: 20% Ethyl Acetate in Hexanes

-

Visualization: UV (254 nm) is primary;

stain is secondary (oxidizes the ketone/alcohol impurities).

Diagnostic Logic:

-

Rf ~0.1-0.2: 4-Fluorobenzoic acid (often streaks).

-

Rf ~0.5-0.6: Target Ester (2-Oxopropyl 4-fluorobenzoate) .

-

Rf >0.8: Non-polar impurities (e.g., bis-alkylated byproducts).

Method A: Chemically Active Extraction (The "Work-Up")

Objective: Removal of bulk acidic impurities (unreacted 4-fluorobenzoic acid) and water-soluble salts without degrading the sensitive keto-ester linkage.

Critical Insight: Avoid strong bases like NaOH or KOH. The methylene group between the ester and ketone is acidic (

Protocol Steps:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

-

Why EtOAc? It provides excellent separation from water and solubilizes the moderately polar ester better than hexanes.

-

-

Acid Wash (Optional but Recommended): If amine bases (Et3N, Pyridine) were used, wash the organic layer once with 0.5 M HCl .

-

Caution: Keep contact time short to prevent acid-catalyzed hydrolysis.

-

-

Base Wash (Critical): Wash the organic layer 2x with Saturated Aqueous

. -

Brine Wash: Wash 1x with Saturated NaCl (Brine) to remove residual water and break any emulsions.

-

Drying: Dry the organic phase over Anhydrous

for 10 minutes. Filter and concentrate under reduced pressure (

Method B: Flash Column Chromatography (The Gold Standard)

Objective: Isolation of >98% purity material by separating the ester from non-ionic impurities (e.g., chloroacetone, trace alcohols) that survive extraction.

System Setup

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Column Size: 20:1 ratio of Silica to Crude Compound (w/w).

-

Eluent System: Hexanes : Ethyl Acetate gradient.

Step-by-Step Protocol:

-

Equilibration: Pack the column with 10% EtOAc/Hexanes .

-

Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene. Load carefully onto the sand bed.

-

Note: Avoid loading with pure EtOAc, as it will cause band broadening immediately.

-

-

Elution Gradient:

-

0–5 min: Flush with 10% EtOAc/Hexanes (elutes non-polar impurities).

-

5–20 min: Ramp to 20% EtOAc/Hexanes (Target compound usually elutes here).

-

20+ min: Flush with 40% EtOAc to remove polar baseline material.

-

-

Fraction Collection: Collect fractions in test tubes. Spot every 3rd tube on TLC.

-

Pooling: Combine fractions containing the pure spot (single UV-active spot). Evaporate solvent using a rotary evaporator.

Method C: Recrystallization (For High-Purity Solids)

Objective: Final polishing of the solid product to remove trace isomers or colored impurities. This method is applicable if the compound solidifies after chromatography.

Solvent Selection[3][8]

-

Solvent Pair: Ethanol / Water (preferred) or EtOAc / Hexanes.

-

Rationale: The ester is highly soluble in hot ethanol but insoluble in water.

Protocol:

-

Dissolution: Place the solid in an Erlenmeyer flask. Add absolute ethanol and heat to mild reflux (approx. 75°C) until fully dissolved.

-

Volume: Use the minimum amount necessary.

-

-

Precipitation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add one drop of ethanol to clear the solution.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (

) for 1 hour. -

Filtration: Filter the white crystals using a Buchner funnel. Wash with cold 20% EtOH/Water.

-

Drying: Dry in a vacuum desiccator over

or silica gel.

Process Visualization

The following diagram illustrates the logical decision-making process for purifying this specific keto-ester.

Figure 1: Decision tree for the purification of 2-Oxopropyl 4-fluorobenzoate, prioritizing extraction followed by chromatography or crystallization based on crude purity.

Quality Control & Validation

Trust but verify. Ensure the isolated product meets the following criteria before use in biological or synthetic assays.

Proton NMR ( -NMR) in

-

Aromatic Region: Look for the characteristic splitting pattern of the para-substituted fluorine ring (two multiplets integrating to 2H each ~7.0–8.1 ppm).

-

Methylene Singlet: A sharp singlet around 4.8–5.0 ppm (

). This is the diagnostic peak for the ester formation. -

Methyl Ketone: A sharp singlet around 2.2 ppm (

). -

Impurity Check: Ensure no broad singlet at ~11 ppm (residual carboxylic acid) or triplet/quartet patterns (residual ethanol/ethyl acetate).

HPLC Analysis

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile / Water (+0.1% Formic Acid).

-

Detection: 254 nm.

-

Requirement: Single peak >98% Area Under Curve (AUC).

References

-

LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

-

ResearchGate. (2016).[2] Discussions on Purification of Esterification Products. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Oxopropyl 4-fluorobenzoate

Introduction and Strategic Overview

2-Oxopropyl 4-fluorobenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure combines a fluorinated benzoic acid moiety, a common feature in bioactive molecules, with a reactive keto-ester functionality. The successful transition from laboratory-scale synthesis to pilot or industrial production requires a thorough understanding of the reaction mechanism, potential hazards, and the unique challenges posed by increasing batch size.

This document provides a detailed technical guide for researchers and process chemists. It moves beyond a simple recitation of steps to explain the underlying principles governing the synthesis and the critical adjustments required for a safe, robust, and scalable process. We will explore a reliable synthetic route, outline a validated lab-scale protocol, and then delve into the critical scale-up parameters, including thermal management, mass transfer, and purification strategies.

Synthetic Route: Esterification via Nucleophilic Substitution

The most direct and industrially viable route to 2-Oxopropyl 4-fluorobenzoate is the esterification of 4-fluorobenzoic acid with a suitable 3-carbon keto-electrophile, such as chloroacetone or bromoacetone. This reaction proceeds via an SN2 mechanism.

Reaction Scheme:

The reaction is initiated by the deprotonation of 4-fluorobenzoic acid by a suitable base, forming the 4-fluorobenzoate anion. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group to form the target ester.

For enhanced efficiency, particularly on a larger scale, Phase-Transfer Catalysis (PTC) is a highly recommended approach.[1][2] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion from a solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs.[3][4] This method often leads to faster reaction rates, milder conditions, higher yields, and simplified work-up procedures.[4][5]

Hazard Analysis and Risk Mitigation

A rigorous safety assessment is paramount before any scale-up operation.[6][7] The hazards associated with this synthesis are significant and change in nature as the scale increases.

| Substance | CAS Number | Key Hazards |

| 4-Fluorobenzoic Acid | 456-22-4 | Causes skin irritation, serious eye damage.[8] |

| Chloroacetone | 78-95-5 | Toxic if swallowed or inhaled, causes severe skin burns and eye damage, lachrymatory. |

| Potassium Carbonate | 584-08-7 | Causes serious eye irritation, skin and respiratory irritation. |

| Toluene (Solvent) | 108-88-3 | Highly flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. |

| Tetrabutylammonium Bromide | 1643-19-2 | Skin, eye, and respiratory irritant. |

Critical Safety Concern: Thermal Runaway Esterification reactions can be exothermic, and this heat generation is a primary safety risk during scale-up.[9] The heat produced by the reaction increases with volume (a cubic function of the reactor radius), while the ability of the reactor to dissipate that heat through its walls only increases with surface area (a square function).[7] This disparity can lead to a rapid, uncontrolled increase in temperature and pressure, known as a thermal runaway, which can have catastrophic consequences.[6][10]

Mitigation Strategies:

-

Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum rate of heat evolution.

-

Controlled Addition: The alkylating agent (chloroacetone) should be added sub-surface at a controlled rate, ensuring the cooling system can manage the heat generated.[6][10]

-

Adequate Cooling: Utilize a jacketed reactor with a reliable cooling system. The addition rate must not exceed the vessel's capacity to dissipate heat.[6]

-

Emergency Planning: Ensure the reactor is equipped with pressure relief systems (rupture discs, relief valves) and have an emergency cooling plan in place.

Validated Laboratory-Scale Protocol (PTC Method)

This protocol describes the synthesis on a 20g scale, which serves as a baseline for process optimization and scale-up studies.

Materials & Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical overhead stirrer

-

Reflux condenser

-

Thermocouple with temperature controller

-

Heating mantle

-

Addition funnel

-

4-Fluorobenzoic acid (14.0 g, 0.10 mol)

-

Chloroacetone (10.2 g, 0.11 mol, 1.1 equiv.)

-

Potassium carbonate, fine powder (20.7 g, 0.15 mol, 1.5 equiv.)

-

Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%)

-

Toluene (200 mL)

-

Deionized water, Sodium bicarbonate solution (5%), Brine

Procedure:

-

Setup: Equip the flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and thermocouple.

-

Charging Reagents: Charge the flask with 4-fluorobenzoic acid (14.0 g), potassium carbonate (20.7 g), TBAB (1.61 g), and toluene (200 mL).

-

Heating: Begin stirring and heat the slurry to 75-80°C.

-

Addition: Dissolve chloroacetone (10.2 g) in toluene (20 mL) and add it to the addition funnel. Add the chloroacetone solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 85°C.

-

Reaction Monitoring: Hold the reaction at 80°C for 3-5 hours. Monitor the progress by TLC or HPLC until the consumption of 4-fluorobenzoic acid is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of deionized water and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

-

Wash the organic layer with 100 mL of 5% sodium bicarbonate solution to remove any unreacted acid.[11][12][13]

-

Wash the organic layer with 100 mL of brine to aid in breaking any emulsions and removing water.[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water).

Critical Considerations for Process Scale-Up

Directly increasing the batch size without process modifications is unsafe and inefficient.[6][10] The following parameters must be re-evaluated.

Heat and Mass Transfer

-

Mixing: Magnetic stirring is ineffective for large volumes. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) is mandatory to ensure uniform temperature and concentration, preventing localized "hot spots" where side reactions or decomposition could occur.[10]

-

Heating and Cooling: A jacketed reactor vessel connected to a thermal control unit is essential for precise temperature management. The rate of addition of chloroacetone must be directly linked to the measured heat removal capacity of the system.

Reagent and Solvent Management

-

Solvent Choice: While effective, toluene is a common choice. For industrial applications, solvents like methyl isobutyl ketone (MIBK) might be considered as they offer good phase separation from water and have different boiling points which may be advantageous for purification.

-

Base and Water Content: The physical form of potassium carbonate (particle size) can significantly impact reaction rate. A small amount of water in the system can sometimes be beneficial in PTC reactions, but excess water can lead to hydrolysis of the product or starting material.[1][2] This should be optimized.

-

Stoichiometry: While a slight excess of the alkylating agent is used in the lab, this should be minimized at scale to reduce cost and simplify purification. The exact molar ratio should be optimized for maximum conversion of the limiting reagent.

Work-up and Isolation at Scale

-

Phase Separations: Lab-scale separatory funnels are replaced by the reactor vessel itself. Emulsion formation can be a more significant issue at scale. The use of brine washes and allowing adequate settling time are crucial.

-

Filtration: Filtration of the crude product after crystallization is performed using equipment like a Nutsche filter-dryer, which allows for washing and drying of the filter cake in a single, contained unit.

-

Solvent Removal: Large-scale rotary evaporators or, more commonly, distillation under vacuum within the reactor are used to remove solvents.

In-Process Controls (IPCs) and Purification

-

Reaction Monitoring: Relying on time is insufficient for scale-up. Regular sampling and analysis via HPLC are necessary to determine the true reaction endpoint. This prevents the formation of impurities from over-processing and ensures batch-to-batch consistency.

-

Impurity Profile: Identify key potential impurities (e.g., unreacted starting materials, products of side reactions) and develop analytical methods to quantify them. Common impurities might include residual 4-fluorobenzoic acid or byproducts from the self-condensation of chloroacetone.

-

Purification by Crystallization: This is often the most effective and scalable purification method for solid products. Key parameters to develop and control include:

-

Solvent System: Finding a solvent (or solvent mixture) where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Cooling Profile: A slow, controlled cooling rate is essential to promote the growth of large, pure crystals rather than rapid precipitation which can trap impurities.

-

Seeding: Introducing a small amount of pure product crystals at the appropriate temperature can control the onset of crystallization and lead to a more consistent particle size distribution.

-

Data and Workflow Visualization

Comparative Process Parameters

| Parameter | Laboratory Scale (20 g) | Pilot Scale (20 kg) | Rationale for Change |

| Reactor | 500 mL Glass Flask | 200 L Glass-Lined Steel Reactor | Material compatibility, heat transfer, and pressure rating. |

| Agitation | Magnetic Stir Bar / Overhead Stirrer | Baffled Mechanical Stirrer (PBT) | Ensure homogeneity and efficient heat/mass transfer.[10] |

| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Thermal Control Unit | Precise and responsive temperature control is critical for safety.[6][10] |

| Reagent Addition | Glass Addition Funnel (Manual) | Metering Pump (Automated) | Control addition rate based on real-time temperature feedback to prevent exotherms. |

| Work-up | Separatory Funnel | Phase separation in the reactor | Scalability and containment. |

| Isolation | Buchner Funnel | Centrifuge or Nutsche Filter-Dryer | Efficient solid-liquid separation and drying for large quantities. |

Process Workflow Diagram

Caption: Key decision points for a safe and logical process scale-up.

References

-

Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxida. Semantic Scholar. Available at: [Link]

-

PTC Esterification at Room Temperature. PTC Organics, Inc. Available at: [Link]

-

Scale-up Reactions. Division of Research Safety - University of Illinois Urbana-Champaign. Available at: [Link]

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Available at: [Link]

-

A review of synthesis of esters with aromatic, emulsifying, and lubricant properties by biotransformation using lipases. PubMed. Available at: [Link]

-

Lab5 procedure esterification. University of Massachusetts. Available at: [Link]

-

Esterification. SmartLabs. Available at: [Link]

-

How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. Available at: [Link]

-

Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Available at: [Link]

-

Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]

-

Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Available at: [Link]

-

Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. Available at: [Link]

-

Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction. ElectronicsAndBooks. Available at: [Link]

-

An Improved Process For The Synthesis Of 4 Fluoro A [2 Methyl L Oxopropyl] Y Oxo NB Diphenylbenzene Butanamide. Quick Company. Available at: [Link]

-

An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Available at: [Link]

-

Catalyzed synthesis of aromatic esters. Diva-Portal.org. Available at: [Link]

-

Preparation of Methyl Benzoate. University of Missouri–St. Louis. Available at: [Link]

-

Theory of Aqueous Workup. University of York. Available at: [Link]

-

4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. fauske.com [fauske.com]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

Application Notes and Protocols for Covalent Fragment-Based Drug Discovery Utilizing 2-Oxopropyl 4-fluorobenzoate

Introduction: The Strategic Application of Electrophilic Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development programs.[1][2][3] By screening small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[3][4] A significant evolution in this field is the strategic use of covalent fragments—molecules that contain a reactive electrophilic group, or "warhead," designed to form a stable covalent bond with a target protein.[5][6][7]

This approach, known as covalent FBDD, offers several distinct advantages. The formation of a covalent bond can significantly enhance the potency and duration of action of a ligand, allowing for the targeting of proteins with shallow binding pockets often considered "undruggable."[1][4][5] Furthermore, the irreversible nature of the interaction can simplify the validation of target engagement.[4][8]

These application notes provide a comprehensive guide to the use of 2-Oxopropyl 4-fluorobenzoate , a representative electrophilic fragment, in a covalent FBDD campaign. This fragment combines a recognizable scaffold for initial non-covalent recognition (the 4-fluorobenzoyl moiety) with a moderately reactive α-ketoester warhead, making it an excellent candidate for targeting nucleophilic residues such as cysteine, lysine, or serine on a protein surface.[9] The presence of the fluorine atom also provides a valuable handle for ¹⁹F-NMR spectroscopic techniques.[10]

This document is intended for researchers, scientists, and drug development professionals. It will detail not just the "how" but the "why" behind each protocol, ensuring a deep understanding of the experimental choices and providing a framework for a self-validating and robust discovery workflow.

PART 1: Characterization of 2-Oxopropyl 4-fluorobenzoate

Before initiating a screening campaign, it is imperative to characterize the stability and intrinsic reactivity of the electrophilic fragment. This baseline data is crucial for designing meaningful screening experiments and for interpreting the results.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Oxopropyl 4-fluorobenzoate, calculated based on its structure, is provided below. These properties align well with the "Rule of Three" often applied in FBDD.[2]

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 196.17 Da | < 300 Da |

| cLogP | 1.68 | ≤ 3 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 4 | ≤ 3 |

Table 1: Physicochemical properties of 2-Oxopropyl 4-fluorobenzoate.

Stability and Reactivity Assessment

The core of a covalent FBDD campaign rests on the warhead's reactivity. It must be stable enough to handle and screen but reactive enough to form a bond with the target protein without being promiscuously reactive with off-target biomolecules.[11] A standard method to assess this is to measure its reactivity with a model nucleophile like glutathione (GSH).[5]

Protocol 1: Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic reactivity of 2-Oxopropyl 4-fluorobenzoate by measuring its rate of reaction with GSH.

Causality: GSH is a biologically relevant thiol present at high concentrations in cells. A fragment that is excessively reactive with GSH is likely to be non-selective and cause off-target effects.[5] This assay provides a quantitative measure (half-life) to filter out overly reactive fragments.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 2-Oxopropyl 4-fluorobenzoate in DMSO.

-

Prepare a 100 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare the reaction buffer: 100 mM phosphate buffer, pH 7.4.

-

-

Reaction Setup:

-

In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, GSH stock solution (to a final concentration of 1 mM), and the fragment stock solution (to a final concentration of 100 µM).

-

Include a control reaction without GSH to assess the stability of the fragment in the assay buffer.

-

Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate any proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the remaining concentration of 2-Oxopropyl 4-fluorobenzoate at each time point.

-

Monitor the formation of the GSH-fragment adduct as a confirmatory measure.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining fragment concentration versus time.

-

The slope of the line will be the negative of the pseudo-first-order rate constant (k_obs).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

-

Self-Validation: The linearity of the semi-log plot validates the first-order kinetics. The appearance of the adduct mass corresponding to [Fragment + GSH] confirms the reaction mechanism. A half-life of >100 minutes is often considered a good starting point for a fragment to progress into screening.[5]

PART 2: Primary Screening for Covalent Hit Identification

The goal of the primary screen is to efficiently identify fragments that form a covalent bond with the protein of interest. Mass spectrometry (MS) is a powerful and direct method for this purpose.[5][12][13][14]

Workflow for Covalent Fragment Screening

A high-level workflow for a covalent FBDD campaign.

Protocol 2: Intact Protein Mass Spectrometry Screening

Objective: To identify covalent binding of 2-Oxopropyl 4-fluorobenzoate to the target protein by detecting an increase in the protein's mass.

Causality: The formation of a covalent bond results in a permanent modification of the protein. This modification adds the mass of the fragment to the protein, a change that can be precisely detected by high-resolution mass spectrometry.[12][14] This provides direct physical evidence of the binding event.

Methodology:

-

Sample Preparation:

-

Prepare the target protein at a suitable concentration (e.g., 5-10 µM) in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.5).

-

Prepare a 10 mM stock solution of 2-Oxopropyl 4-fluorobenzoate in DMSO.

-

-

Incubation:

-

In a microcentrifuge tube, combine the protein solution with the fragment stock solution. A typical starting point is a 10-fold molar excess of the fragment (e.g., 100 µM fragment with 10 µM protein).

-

Prepare a control sample containing the protein and an equivalent volume of DMSO.

-

Incubate both samples for a defined period (e.g., 4 hours) at a constant temperature (e.g., 25°C).

-

-

LC-MS Analysis:

-

After incubation, inject the samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[14]

-

The LC step is crucial for desalting the protein prior to MS analysis.

-

Acquire the mass spectrum of the intact protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and fragment-treated samples.

-

A "hit" is identified if the treated sample shows a new peak with a mass equal to [Mass of Protein + Mass of Fragment]. The expected mass shift for 2-Oxopropyl 4-fluorobenzoate is +196.17 Da.

-

The percentage of modified protein can be estimated from the relative intensities of the unmodified and modified protein peaks.

-

Self-Validation: The observation of a mass shift that precisely matches the molecular weight of the fragment is strong, direct evidence of covalent modification. The absence of this shift in the DMSO control confirms that the modification is fragment-dependent.

PART 3: Hit Validation and Characterization

Once a hit is identified, the next steps are to confirm the site of modification, quantify the kinetics of the interaction, and ideally, obtain structural information.

Identifying the Site of Modification

Protocol 3: LC-MS/MS Peptide Mapping

Objective: To identify the specific amino acid residue on the target protein that is covalently modified by 2-Oxopropyl 4-fluorobenzoate.

Causality: Knowing the exact binding site is critical for structure-based drug design and for understanding the mechanism of action.[5] Peptide mapping involves digesting the modified protein into smaller peptides and using tandem mass spectrometry (MS/MS) to pinpoint the modified peptide and the specific residue carrying the modification.[12][15]

Methodology:

-

Protein Modification and Digestion:

-

Incubate the target protein with a stoichiometric excess of the fragment to drive the reaction to completion, as confirmed by intact MS.

-

Denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

-

Digest the protein into peptides using a specific protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

The instrument will perform a full MS scan to detect all peptides, followed by MS/MS scans on selected peptide ions to fragment them and determine their amino acid sequence.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the known sequence of the target protein.

-

Crucially, the search parameters must include a variable modification on nucleophilic residues (Cys, Lys, Ser, etc.) with a mass of +196.17 Da.

-

The software will identify the peptide containing the modification and the fragmentation pattern in the MS/MS spectrum will reveal which specific amino acid is modified.[12][15]

-

Self-Validation: The identification of a peptide with the correct mass shift and an MS/MS spectrum that unambiguously localizes the +196.17 Da modification to a single amino acid provides definitive proof of the binding site.

Quantifying Covalent Efficiency

For covalent inhibitors, a simple IC₅₀ value is often insufficient as it doesn't capture the time-dependent nature of the inhibition.[5][16] A more informative parameter is the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent modification.[5][17]

Protocol 4: Determination of k_inact/K_I

Objective: To measure the kinetic parameters of covalent inhibition.

Causality: The k_inact/K_I value combines the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). This composite value allows for a standardized comparison of the potency of different covalent inhibitors and is essential for guiding structure-activity relationship (SAR) studies.[17]

Methodology:

-

Assay Setup:

-

Use a continuous enzymatic assay that monitors the progress of the reaction over time (e.g., a fluorescence-based assay).

-

Determine the K_m of the substrate for the enzyme under the assay conditions. The assay should be run with the substrate concentration at or below the K_m.

-

-

Progress Curve Measurement:

-

Initiate the enzymatic reaction by adding the enzyme to a mixture of substrate and varying concentrations of 2-Oxopropyl 4-fluorobenzoate.

-

Monitor the reaction progress (e.g., fluorescence increase) over time for each inhibitor concentration.

-

Include a no-inhibitor control (DMSO only).

-

-

Data Analysis:

-

For each inhibitor concentration, determine the observed rate of inactivation (k_obs) by fitting the progress curve to a single exponential decay equation.

-

Plot the calculated k_obs values against the inhibitor concentration.

-

Fit this data to the following hyperbolic equation:

-

k_obs = (k_inact * [I]) / (K_I + [I])

-

Where [I] is the inhibitor concentration.

-

-

-

k_inact/K_I Calculation:

-

At low inhibitor concentrations (where [I] << K_I), the relationship is linear, and the slope of the line is equal to k_inact/K_I. This is often the most practical way to determine the value for fragments with weak affinity.

-

Self-Validation: The data should show a clear, time-dependent and concentration-dependent loss of enzyme activity. The plot of k_obs versus inhibitor concentration should be fit well by the hyperbolic equation, confirming the two-step mechanism of covalent inhibition.[9][17]

Logical Relationship of Validation Steps

The logical flow of experiments in the hit validation phase.

Structural Characterization

Obtaining a high-resolution structure of the fragment covalently bound to the target protein is the ultimate goal of the validation phase. X-ray crystallography is the gold standard for this.[18][19]

Protocol 5: X-ray Crystallography of the Covalent Complex

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Causality: A crystal structure provides unparalleled insight into the binding mode of the fragment. It reveals the specific interactions between the fragment and the protein, the conformation of the bound fragment, and any protein conformational changes that occur upon binding. This information is invaluable for the rational, structure-guided optimization of the fragment into a more potent and selective lead compound.[1][20][21]

Methodology:

-

Protein-Fragment Complex Formation:

-

Incubate the purified protein with a slight molar excess (e.g., 2-5 fold) of 2-Oxopropyl 4-fluorobenzoate to ensure complete or near-complete modification.

-

Confirm the covalent modification using intact protein MS.

-

Re-purify the complex using size-exclusion chromatography to remove any unbound fragment.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield diffraction-quality crystals of the covalent complex. This can be done using high-throughput robotic screening.

-

-

Data Collection and Structure Solution:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using the unbound protein structure as a search model.

-

Build the fragment into the observed electron density and refine the structure.

-

Self-Validation: Clear and unambiguous electron density for the fragment covalently attached to a specific amino acid residue confirms the binding event and its precise location. The quality of the final refined structure (R-factors, geometry) validates the accuracy of the model.

Conclusion

The strategic use of electrophilic fragments like 2-Oxopropyl 4-fluorobenzoate represents a powerful approach in modern drug discovery. By combining a recognition element with a reactive warhead, these fragments can serve as excellent starting points for developing potent and selective covalent inhibitors. The workflow and protocols detailed in these notes provide a robust, logical, and self-validating framework for the successful application of such fragments. Through careful initial characterization, direct screening methodologies, and comprehensive biophysical and structural validation, researchers can confidently identify and advance novel covalent hits, paving the way for the next generation of therapeutics.

References

-

Domainex. Covalent inhibitor drug discovery. [Link]

-

J. Am. Chem. Soc. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. [Link]

-

Angew. Chem. Int. Ed. Engl. Multiparameter Kinetic Analysis for Covalent Fragment Optimization by Using Quantitative Irreversible Tethering (qIT). [Link]

-

PRISM BioLab. Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

-

CAS. The rise of covalent inhibitors in strategic therapeutic design. [Link]

-

Med. Res. Rev. Covalent Inhibition in Drug Discovery. [Link]

-

Molecules. Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

-

Wikipedia. Targeted covalent inhibitors. [Link]

-

Scholarly Publications Leiden University. A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. [Link]

-

MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

IRBM. Optimized Covalent Fragment Library for Drug Discovery. [Link]

-

Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]

-

Int. J. Mol. Sci. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. [Link]

-

ACS Publications. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. [Link]

-

ACS Publications. Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. [Link]

-

PubMed. Practical aspects of NMR-based fragment screening. [Link]

-

Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]

-

Drug Target Review. Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. [Link]

-

Drug Discovery Chemistry. Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. [Link]

-

Molecules. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

ScienceDirect. Practical Aspects of NMR-Based Fragment Screening. [Link]

-

Chemspace. Covalent fragment libraries in Drug Discovery. FBDD Campaign. Post #2. [Link]

-

PubMed. X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. [Link]

-

CRELUX. Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. [Link]

-

Springer Nature Experiments. Screening Ligands by X-ray Crystallography. [Link]

-

ACS Publications. X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. [Link]

-

Preprints.org. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

The Francis Crick Institute. Covalent fragment-based drug discovery for target tractability. [Link]

-

RSC Chemical Biology. Fragment-based covalent ligand discovery. [Link]

-

ResearchGate. (PDF) Covalent fragment libraries in drug discovery. [Link]

-

RSC Publishing. Fragment-based covalent ligand discovery. [Link]

-

Selvita. X-ray Crystallography Fragment Screening. [Link]